molecular formula C16H25FS B14563943 Benzene, 1-(decylthio)-4-fluoro- CAS No. 61671-40-7

Benzene, 1-(decylthio)-4-fluoro-

Cat. No.: B14563943
CAS No.: 61671-40-7
M. Wt: 268.4 g/mol
InChI Key: LGESUVAKDRVTEF-UHFFFAOYSA-N
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Description

Benzene, 1-(decylthio)-4-fluoro- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a decylthio group (a sulfur atom bonded to a decyl chain) and a fluorine atom

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Benzene, 1-(decylthio)-4-fluoro- typically begins with benzene as the core structure.

    Thioether Formation: The decylthio group can be introduced via a nucleophilic substitution reaction where a decylthiol reacts with a benzene derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Types of Reactions:

    Oxidation: Benzene, 1-(decylthio)-4-fluoro- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzene ring or the sulfur atom, potentially leading to the formation of thiols or other reduced sulfur species.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or decylthio groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced aromatic compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(decylthio)-4-fluoro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(decylthio)-4-fluoro- involves its interaction with molecular targets through its aromatic ring and functional groups. The decylthio group can engage in hydrophobic interactions, while the fluorine atom can participate in hydrogen bonding and other electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

  • Benzene, 1-(methylthio)-4-fluoro-
  • Benzene, 1-(ethylthio)-4-fluoro-
  • Benzene, 1-(propylthio)-4-fluoro-

Comparison:

  • Structural Differences: The length of the alkyl chain in the thioether group varies among these compounds, affecting their physical and chemical properties.
  • Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the alkyl chain.
  • Applications: While all these compounds may have similar applications, their specific uses can vary depending on their unique properties.

Properties

CAS No.

61671-40-7

Molecular Formula

C16H25FS

Molecular Weight

268.4 g/mol

IUPAC Name

1-decylsulfanyl-4-fluorobenzene

InChI

InChI=1S/C16H25FS/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3

InChI Key

LGESUVAKDRVTEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

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